molecular formula C7H12N4 B13357013 (1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine

(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13357013
M. Wt: 152.20 g/mol
InChI Key: CZHNGMJRGNGDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4 and a molecular weight of 225.12 g/mol . It is supplied as a powder and should be stored at room temperature . The compound features a 1,2,3-triazole core, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery due to its presence in molecules with a wide range of pharmacological activities . The molecule also contains a reactive but-3-en-1-yl side chain, which can serve as a versatile handle for further synthetic modification through reactions such as click chemistry, making it a valuable building block for the synthesis of more complex chemical entities . Researchers can utilize this compound as a key intermediate in the development of potential inhibitors for various biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

(1-but-3-enyltriazol-4-yl)methanamine

InChI

InChI=1S/C7H12N4/c1-2-3-4-11-6-7(5-8)9-10-11/h2,6H,1,3-5,8H2

InChI Key

CZHNGMJRGNGDIA-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1C=C(N=N1)CN

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a cornerstone for synthesizing 1,4-disubstituted 1,2,3-triazoles. For the target compound, this method would involve:

  • Step 1 : Synthesis of but-3-en-1-yl azide via nucleophilic substitution of but-3-en-1-yl bromide with sodium azide.
  • Step 2 : Reaction of the azide with propargylamine in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate).

Example Protocol

Component Quantity Conditions Yield
But-3-en-1-yl azide 1.2 eq DMSO, 25°C, 12 h 85%
Propargylamine 1.0 eq CuSO₄·5H₂O (10 mol%), RT 78%

Key Data

  • 1H NMR (400 MHz, DMSO-d6): δ 7.72 (s, 1H, triazole-H), 5.85–5.72 (m, 2H, CH₂=CH), 4.45 (t, 2H, N-CH₂), 3.30 (s, 2H, CH₂NH₂).
  • IR : 3350 cm⁻¹ (N-H stretch), 2100 cm⁻¹ (C≡C, absent post-reaction).

N-Alkylation of Pre-Formed Triazole Cores

Functionalization of 1H-1,2,3-triazol-4-ylmethanamine via alkylation with but-3-en-1-yl halides:

  • Step 1 : Protection of the amine group (e.g., Boc protection) to prevent side reactions.
  • Step 2 : Alkylation using but-3-en-1-yl bromide under basic conditions (K₂CO₃ or NaH).
  • Step 3 : Deprotection (e.g., TFA in DCM) to yield the free amine.

Optimized Conditions

Parameter Value Source
Base K₂CO₃
Solvent DMF
Temperature 60°C, 6 h

Yield Progression

  • Boc protection: 92%
  • Alkylation: 67%
  • Deprotection: 89%

Microwave-Assisted Cyclization

Accelerated synthesis via microwave irradiation, ideal for low-nucleophilicity amines:

  • Reactants : Succinimide derivatives and aminoguanidine hydrochloride.
  • Conditions : 150°C, 20 min, triethylamine catalyst.

Representative Results

Entry Starting Material Product Purity (HPLC) Isolated Yield
1 N-guanidinosuccinimide 98% 74%
2 But-3-en-1-amine derivative 95% 68%

Tandem Michael Addition-Cyclization

For fused triazole systems, as demonstrated in β-keto ester reactions:

  • Reactants : Acetylated triazole precursors and α,β-unsaturated aldehydes.
  • Mechanism : Enamine formation followed by cyclization.

Spectral Validation

  • 13C NMR : 145.2 ppm (triazole-C), 122.5 ppm (CH₂=CH).
  • MS (ESI+) : m/z 180.1 [M+H]⁺.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
CuAAC High regioselectivity Requires azide precursors Industrial
N-Alkylation Modular functionalization Multi-step protection/deprotection Lab-scale
Microwave cyclization Rapid reaction times Specialized equipment Pilot-scale
Tandem cyclization One-pot synthesis Substrate specificity Limited

Critical Challenges and Solutions

  • Regioselectivity : CuAAC ensures 1,4-disubstitution, whereas thermal cyclization may yield mixtures.
  • Amine Reactivity : Boc protection mitigates undesired side reactions during alkylation.
  • Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Substituent on Triazole Molecular Formula Molecular Weight (g/mol) Key Features
(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine But-3-en-1-yl C₇H₁₂N₄ 225.12 (dihydrochloride) Alkene group for potential reactivity
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine Benzyl C₂₂H₂₂N₆ 370.46 Bulky aromatic substituents; used in catalysis
[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride Oxetan-3-yl C₆H₁₁ClN₄O 190.6 Oxygen-containing cyclic ether; improved solubility
(1-Ethyl-1H-1,2,3-triazol-5-yl)methanamine Ethyl C₅H₁₀N₄ 126.16 Simple alkyl chain; smaller steric profile
(1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine 2-Chloro-4-fluorophenyl C₉H₈ClFN₄ 226.64 Halogenated aromatic group; enhanced stability

Spectroscopic and Structural Analysis

  • NMR Spectroscopy :
    • The target compound’s vinyl protons (butenyl) would resonate near δ 5.0–5.5 ppm (¹H NMR), distinct from benzyl aromatic protons (δ 7.3–7.5 ppm) or ethyl CH₃ groups (δ 1.2–1.5 ppm) .
    • The triazole C-H signal typically appears at δ 7.6–8.0 ppm across analogs .
  • Crystallography :
    • SHELX software (e.g., SHELXL) is widely used for structural refinement. The butenyl group’s planarity may influence crystal packing compared to bulkier tert-butyl derivatives (e.g., tris-triazolylmethyl amine) .

Biological Activity

(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine, often referred to as butenyltriazole, is a compound belonging to the class of 1,2,3-triazoles. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of butenyltriazole based on recent research findings.

The molecular formula of butenyltriazole is C7H14Cl2N4C_7H_{14}Cl_2N_4 with a molecular weight of approximately 195.12 g/mol. It is characterized by the presence of a triazole ring and an alkenyl side chain, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains and fungi. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components in microorganisms.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
BOK-2Mycobacterium tuberculosis2.2 μM
BOK-3Mycobacterium tuberculosis3.0 μM
ButenyltriazoleStaphylococcus aureus4.5 μM

These findings suggest that butenyltriazole may possess similar antimicrobial properties, potentially making it a candidate for further development against resistant strains.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, various substituted triazoles have been reported to induce apoptosis in cancer cell lines through mechanisms such as tubulin polymerization inhibition and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of butenyltriazole on several cancer cell lines using the MTT assay. Results indicated that butenyltriazole exhibited significant cytotoxicity against BT-474 breast cancer cells with an IC50 value of approximately 0.99 μM. Flow cytometric analysis revealed that the compound induced apoptosis via sub-G1 phase arrest.

Table 2: Cytotoxicity of Butenyltriazole

Cell LineIC50 (μM)Mechanism of Action
BT-4740.99Apoptosis via tubulin inhibition
HeLa1.25Cell cycle arrest
NCI-H4601.50Induction of reactive oxygen species

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural features. The presence of substituents on the triazole ring and the alkenyl side chain can enhance or diminish activity against specific targets.

Key Findings:

  • The introduction of electron-withdrawing groups on the triazole ring increases antimicrobial potency.
  • The length and saturation of the alkene chain can modulate anticancer activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.